molecular formula C8H9FO B070660 (R)-1-(2-Fluorophenyl)ethanol CAS No. 162427-79-4

(R)-1-(2-Fluorophenyl)ethanol

Cat. No.: B070660
CAS No.: 162427-79-4
M. Wt: 140.15 g/mol
InChI Key: SXFYVXSOEBCFLV-ZCFIWIBFSA-N
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Description

®-1-(2-Fluorophenyl)ethanol is a chiral alcohol with the molecular formula C8H9FO. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The presence of the fluorine atom in the phenyl ring imparts unique chemical properties to the compound, making it valuable in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Reduction of Ketones: One common method for preparing ®-1-(2-Fluorophenyl)ethanol involves the enantioselective reduction of 2-fluoroacetophenone using chiral catalysts or biocatalysts such as ketoreductases.

    Grignard Reaction: Another method involves the reaction of 2-fluorobenzaldehyde with a Grignard reagent, followed by hydrolysis to yield ®-1-(2-Fluorophenyl)ethanol.

Industrial Production Methods

Industrial production of ®-1-(2-Fluorophenyl)ethanol often employs biocatalytic processes due to their high enantioselectivity and environmental friendliness. Engineered ketoreductases are commonly used in these processes to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: 2-Fluoroacetophenone.

    Reduction: 2-Fluoroethylbenzene.

    Substitution: Various substituted derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of ®-1-(2-Fluorophenyl)ethanol largely depends on its role as an intermediate in various chemical reactions. In medicinal chemistry, its effects are mediated through the molecular targets and pathways of the final pharmaceutical products synthesized from it. The presence of the fluorine atom can influence the compound’s reactivity and interaction with biological targets, enhancing the efficacy and selectivity of the resulting drugs .

Comparison with Similar Compounds

Similar Compounds

    2-Fluorophenylethanol: Similar to ®-1-(2-Fluorophenyl)ethanol but lacks the chiral center.

    2-Fluoroacetophenone: The oxidized form of ®-1-(2-Fluorophenyl)ethanol.

    2-Fluoroethylbenzene: The reduced form of ®-1-(2-Fluorophenyl)ethanol.

Uniqueness

®-1-(2-Fluorophenyl)ethanol is unique due to its chiral nature and the presence of the fluorine atom, which imparts distinct chemical properties. These features make it valuable in enantioselective synthesis and medicinal chemistry, where the specific configuration and reactivity of the compound are crucial for the desired biological activity .

Properties

IUPAC Name

(1R)-1-(2-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFYVXSOEBCFLV-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381252
Record name (R)-1-(2-Fluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162427-79-4
Record name (R)-1-(2-Fluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-1-(2-Fluorophenyl)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The culture of the recombinant Escherichia coli HB101(pNTRGG1) as obtained in Example 9 was subjected to ultrasonic cell disruption using SONIFIRE 250 (product of BRANSON). To 100 ml of this cell disruption fluid, there were added 15 g of glucose, 5 g of 1-(2′-fluorophenyl)ethanone and 15 mg of NADP. This reaction mixture was stirred at 30° C. for 24 hours while adjusting the pH to 6.5 with 5 M sodium hydroxide. After completion of the reaction, this reaction mixture was extracted with ethyl acetate, the solvent was then removed, and the extract was distilled (54° C./1 mm Hg) to obtain 4.1 g of 1-(2′-fluorophenyl)ethanol as a colorless oil. Its specific rotation showed a value of [α] (25,D)=−45.3 (c=0.794, methanol) and it was the S form with an optical purity of 99.9% ee.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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